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Compound of Interest

4-bromo-[1,3]oxazolo[5,4-

Compound Name: o
c]pyridine

CAS No.: 1785077-02-2

Cat. No.: B6237551
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& J

The core structure consists of an oxazole ring fused to the c-face (C3-C4 bond) of a pyridine
ring[3]. This specific [5,4-c] topology dictates the electronic behavior of the molecule:

e The Pyridine Nitrogen Effect: The electron-withdrawing nature of the pyridine nitrogen
significantly depletes electron density from the adjacent C4 position.

e The C4-Bromide Activation: Because the C4 position is highly electron-deficient, the carbon-
bromine bond is exceptionally primed for oxidative addition by palladium catalysts. This
makes the C4-bromide an ideal vector for installing bulky aryl or heteroaryl groups that
project into the solvent channel of a kinase[1].

* The C2-Position (Oxazole): The C2 position, flanked by oxygen and nitrogen, is highly
susceptible to nucleophilic attack or, when bearing a thiol/thioether, serves as a tunable
handle for hinge-binding interactions[4].
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Structural logic and chemoselective functionalization pathways of the oxazolopyridine scaffold.
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Mechanistic Role in Kinase Inhibition

In the context of oncology and immunology, the JAK/STAT pathway is a primary intervention
point. Overactivation of JAK2 (often via the V617F mutation) drives myeloproliferative

neoplasms[5].

Oxazolo[5,4-c]pyridine derivatives act as Type | kinase inhibitors. The bicyclic core mimics the
adenine ring of ATP. When functionalized appropriately (e.g., with an amine at C2), the oxazole
nitrogen and the C2-substituent form a critical bidentate hydrogen-bond donor/acceptor pair
with the backbone amides of the JAK2 hinge region (typically Leu932). Meanwhile, the
substituent at the C4 position (derived from the bromide) extends outward to achieve selectivity
against other kinome targets[1][2]. Beyond kinases, this versatile core has also been adapted
to modulate the PD-1/PD-L1 protein-protein interaction[6].

: Oxazolopyridine
Cytokine Receptor

¢
Y

U -
Activation +” ATP-Competitive
J Blockade

JAK2 Kinase

Phosphorylation

(STAT Monomers)

Dimerization

Phospho-STAT Dimer

Translocation

(Gene Transcription)

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.researchgate.net/profile/Marc-Gerspacher
https://patents.google.com/patent/WO2008031594A1/en
https://patents.google.com/patent/WO2008031594A1/en
https://patents.google.com/patent/WO2017087777A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6237551?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Mechanism of action for oxazolopyridine-derived inhibitors in the JAK/STAT signaling pathway.

Synthetic Methodologies & Causal Protocols

To build a JAK inhibitor from this scaffold, the C2 position must first be protected or primed,
typically via S-alkylation of 4-bromo-oxazolo[5,4-c]pyridine-2-thiol[1]. The following protocol
details this critical first step, emphasizing the causality behind the reagent selection and the
self-validating metrics required for quality control.

Protocol: Chemoselective S-Alkylation of 4-Bromo-oxazolo[5,4-c]pyridine-2-thiol

o Step 1: Reagent Assembly & Solvation Suspend 1.21 g (5.24 mmol) of 4-bromo-oxazolo[5,4-
c]pyridine-2-thiol in 12 mL of anhydrous N,N-Dimethylformamide (DMF)[1]. Causality: DMF is
a polar aprotic solvent. It dissolves the starting material and leaves the subsequently formed
thiolate anion unsolvated, maximizing its nucleophilicity for a rapid reaction.

o Step 2: Base-Mediated Deprotonation Add 0.8 g (5.76 mmol, 1.1 eq) of Potassium
Carbonate (K2CO:s) to the suspension[1]. Causality: The C2-thiol of the oxazolopyridine is
highly acidic (pKa ~6) due to the electron-withdrawing nature of the fused rings. K2COs is a
mild, heterogeneous base perfectly calibrated to quantitatively deprotonate the thiol without
triggering unwanted side reactions (such as nucleophilic aromatic substitution at the C4-
bromide).

» Step 3: Electrophilic Trapping Add 0.9 g (6.28 mmol, 1.2 eq) of Methyl lodide (Mel) dropwise
and stir at room temperature for 1 hour[1]. Causality: Mel is an exceptionally strong
electrophile. The soft thiolate nucleophile attacks the soft methyl carbon (HSAB theory),
resulting in rapid and exclusive S-alkylation rather than N-alkylation.

o Step 4: Self-Validation & Isolation Validation System: Before workup, analyze an aliquot via
TLC (Hexanes:EtOAc). The starting thiol will streak heavily due to its acidity, whereas the S-
methylated product will appear as a tight, higher-Rf spot. Furthermore, IR spectroscopy of
the crude mixture will show the complete disappearance of the broad S-H stretch (~2500
cm™1). Isolation: Pour the reaction mixture into ice water to precipitate the product. Extract
twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaCl
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(brine) to pull residual DMF into the aqueous phase. Dry over MgSOa, filter, and concentrate
under reduced pressure to yield 4-bromo-2-(methylthio)oxazolo[5,4-c]pyridine[1].

Quantitative Structure-Activity Relationship (SAR)
Data

The functionalization of the C2 and C4 positions drastically alters the pharmacological profile of
the scaffold. Table 1 summarizes representative data demonstrating how sequential
modification of the 4-bromo-oxazolo[5,4-c]pyridine core shifts the molecule from an inactive
intermediate to a potent JAK2/JAK3 inhibitor.

Table 1: Representative Pharmacological Profiling of Oxazolo[5,4-c]pyridine Derivatives

C2 C4
Compound . . JAK2 ICso JAK3 ICso
Substitutio Substitutio ClogP
Stage (nM) (nM)
n n
Unfunctionali
-SH -Br >10,000 >10,000 1.8
zed Core
Alkylated
_ -SMe -Br >5,000 >5,000 2.4
Intermediate
Mono-
Functionalize  -SMe -Aryl (Suzuki) 850 1,200 3.8
d
Fully
_ _ -NH-Alkyl _
Functionalize -Aryl (Suzuki) 12 45 3.1
(SNA)
d
Optimized
-NH-Aryl -Heteroaryl 4 18 3.5
Lead

Note: The transition from the alkylated intermediate to the fully functionalized lead relies on the
displacement of the C2-SMe (often after oxidation to a sulfone) with an amine, establishing the
critical hinge-binding hydrogen bonds required for nanomolar potency[1][2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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